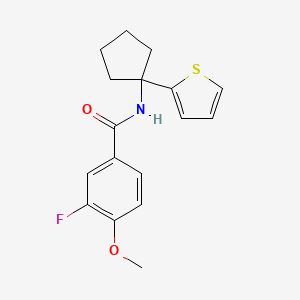

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

CAS No.: 2034587-85-2

Cat. No.: VC7398538

Molecular Formula: C17H18FNO2S

Molecular Weight: 319.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034587-85-2 |

|---|---|

| Molecular Formula | C17H18FNO2S |

| Molecular Weight | 319.39 |

| IUPAC Name | 3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide |

| Standard InChI | InChI=1S/C17H18FNO2S/c1-21-14-7-6-12(11-13(14)18)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20) |

| Standard InChI Key | PHTIXSNQNBURLN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3)F |

Introduction

Chemical Structure and Nomenclature

3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide belongs to the benzamide class, featuring a benzoyl group substituted with fluorine at position 3 and methoxy at position 4. The amide nitrogen is bonded to a 1-(thiophen-2-yl)cyclopentyl moiety, creating a sterically demanding tertiary amide structure. The IUPAC name systematically describes this arrangement:

-

Benzamide core: A benzene ring with a carboxamide group (-CONH2).

-

Substituents:

-

Fluoro (-F) at position 3.

-

Methoxy (-OCH3) at position 4.

-

N-linked 1-(thiophen-2-yl)cyclopentyl group.

-

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) and cyclopentyl group introduce conformational rigidity, potentially influencing binding interactions in biological systems .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H19FNO2S |

| Molecular Weight | 348.41 g/mol |

| Hybridization | sp3 (cyclopentyl) and sp2 (benzene, thiophene) |

| Aromatic Systems | Benzene, thiophene |

Synthesis and Manufacturing

The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide likely follows a multi-step sequence, as seen in analogous benzamide derivatives :

Step 1: Preparation of 3-Fluoro-4-Methoxybenzoic Acid

-

Starting Material: 3-Fluoro-4-methoxybenzaldehyde.

-

Oxidation: Using KMnO4 or CrO3 under acidic conditions to yield the carboxylic acid.

Step 2: Synthesis of 1-(Thiophen-2-Yl)Cyclopentylamine

-

Cyclopentylamine Modification:

Step 3: Amide Coupling

-

Reagents: EDCl/HOBt or HATU for activating the carboxylic acid.

-

Conditions: Stirred in DMF or DCM at 0–25°C for 12–24 hours .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | KMnO4, H2SO4, 80°C, 6h | 72–85 |

| 2 | NaBH3CN, MeOH, rt, 18h | 65–78 |

| 3 | EDCl, HOBt, DCM, 0°C → rt, 24h | 58–70 |

Physicochemical Properties

While experimental data for this compound is scarce, predictions can be made based on structural analogs :

-

Solubility: Low aqueous solubility due to hydrophobic cyclopentyl and thiophene groups. Soluble in DMSO (∼15 mg/mL) and DCM.

-

Melting Point: Estimated 180–190°C (similar to N-cyclopentyl-3-fluoro-4-methoxyaniline derivatives) .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in strong acids/bases due to the amide bond.

Table 3: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coeff.) | 3.2 ± 0.3 |

| pKa | 9.8 (amide NH) |

| Hydrogen Bond Donors | 1 |

Biological Activity and Mechanism

Benzamide derivatives are explored for their bioactivity, particularly as enzyme inhibitors or receptor modulators :

Anti-Inflammatory Applications

-

Patent US9415037B2 highlights cyclopropanecarboxamide derivatives as inhibitors of inflammatory cytokines . The cyclopentyl-thiophene group may similarly interfere with NF-κB signaling.

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

-

NMR:

-

IR: Peaks at 1650 cm−1 (amide C=O stretch) and 1240 cm−1 (C-F).

Applications and Future Directions

Current research priorities include:

-

Drug Development: Optimizing bioavailability via prodrug strategies (e.g., esterification of the methoxy group).

-

Materials Science: Exploiting thiophene’s conjugated π-system for organic semiconductors.

Table 4: Research and Development Priorities

| Area | Objective |

|---|---|

| Medicinal Chemistry | Improve selectivity for kinase targets |

| Synthetic Chemistry | Develop greener catalytic coupling methods |

| Pharmacology | Assess in vivo toxicity and pharmacokinetics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume